Product packaging for 3-Chloro-1,2-thiazole-4-sulfonyl chloride(Cat. No.:CAS No. 89502-17-0)

3-Chloro-1,2-thiazole-4-sulfonyl chloride

Cat. No.: B13236076
CAS No.: 89502-17-0
M. Wt: 218.1 g/mol
InChI Key: SJDMWFBKJAVNAU-UHFFFAOYSA-N
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Description

3-Chloro-1,2-thiazole-4-sulfonyl chloride (CAS 89502-17-0) is a versatile heterocyclic building block of significant interest in advanced chemical research and development. With the molecular formula C3HCl2NO2S2 and a molecular weight of 218.08 g/mol , this compound serves as a critical precursor in organic synthesis. Its structure incorporates both a reactive sulfonyl chloride group and a chloro-substituted thiazole ring, making it a valuable scaffold for constructing more complex molecules, particularly in medicinal chemistry for the creation of potential pharmacologically active compounds . The sulfonyl chloride functional group is highly susceptible to nucleophilic attack, allowing researchers to readily form sulfonamide bonds through reactions with various amines, a key step in drug discovery and material science . This reagent requires strict cold-chain transportation and storage in an inert atmosphere at freezer temperatures (below -20°C) to maintain its stability and reactivity . This product is intended for research purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Please refer to the relevant safety data sheet (SDS) prior to use. Hazard Statements: H302-H312-H332-H335-H314 . Precautionary Measures: Wear protective gloves, protective clothing, and eye/face protection. Do not breathe dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. IF ON SKIN: Wash with plenty of water. If skin irritation occurs: Get medical advice/attention. IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3HCl2NO2S2 B13236076 3-Chloro-1,2-thiazole-4-sulfonyl chloride CAS No. 89502-17-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89502-17-0

Molecular Formula

C3HCl2NO2S2

Molecular Weight

218.1 g/mol

IUPAC Name

3-chloro-1,2-thiazole-4-sulfonyl chloride

InChI

InChI=1S/C3HCl2NO2S2/c4-3-2(1-9-6-3)10(5,7)8/h1H

InChI Key

SJDMWFBKJAVNAU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NS1)Cl)S(=O)(=O)Cl

Origin of Product

United States

Synthetic Methodologies for 3 Chloro 1,2 Thiazole 4 Sulfonyl Chloride

Strategies for Thiazole (B1198619) Ring Formation Precursors

The synthesis of the foundational 1,2-thiazole ring is a critical first step. This process relies on cyclization reactions that assemble the heterocyclic core from acyclic precursors, followed by functionalization to prepare the intermediate for the introduction of the sulfonyl group.

Cyclization Reactions for the 1,2-Thiazole Core Construction

The formation of the isothiazole (B42339) ring, the structural core of 3-Chloro-1,2-thiazole-4-sulfonyl chloride, is achieved through various cyclization strategies. These methods typically involve the formation of key nitrogen-sulfur and carbon-sulfur bonds from appropriately functionalized linear precursors. While numerous methods exist for the synthesis of the isomeric 1,3-thiazole ring, the construction of the 1,2-thiazole nucleus follows distinct synthetic routes. nih.govresearchgate.net

Historically, the synthesis of isothiazoles has been developed from simpler, more accessible compounds, moving away from complex starting materials. researchgate.net Modern approaches often utilize nitriles and sulfides as key building blocks for the ring system. researchgate.net One conceptual approach involves the reaction of a compound containing a reactive dinitrile or a cyano-amide function with a sulfurating agent to close the ring. Another strategy is based on the cyclization of β-aminovinyl thioamides or related structures, where the pre-formed N-C-C-S skeleton undergoes intramolecular bond formation.

Functionalization of Precursor Thiazole Intermediates for Sulfonyl Group Introduction

Once the 1,2-thiazole ring is formed, subsequent functionalization is necessary to introduce a sulfur-containing moiety at the C4 position, which will later be converted to the sulfonyl chloride. This can be achieved through electrophilic substitution reactions on an activated isothiazole ring. pharmaguideline.com The electronic nature of the thiazole ring generally directs electrophiles to the C5 position. pharmaguideline.com Therefore, the synthesis must be designed to either block the C5 position or utilize starting materials that already contain a directing group to favor substitution at the C4 position.

Alternatively, a more controlled approach involves building the ring with a functional group already present at the C4 position that can be converted into a sulfonyl chloride precursor. For instance, a precursor with a C4-bromo or C4-amino group could be synthesized. The amino group could be diazotized and subsequently reacted with sulfur dioxide in the presence of a copper catalyst (a variation of the Sandmeyer reaction) to introduce a sulfonyl chloride group.

Approaches for Sulfonyl Chloride Moiety Formation at the 4-Position

The conversion of a sulfur-containing group, such as a thiol, sulfide (B99878), or sulfonic acid, at the 4-position of the 3-chloro-1,2-thiazole ring into the target sulfonyl chloride is a key transformation, typically accomplished via oxidative chlorination.

Oxidative Chlorination Procedures for Sulfonyl Chloride Synthesis

Oxidative chlorination is a widely employed method for preparing sulfonyl chlorides from various sulfur-containing organic compounds. researchgate.net The process involves the simultaneous oxidation of the sulfur atom and its chlorination. The choice of reagents and reaction conditions is crucial for achieving high yield and purity.

A variety of halogenating agents can be employed for the synthesis of sulfonyl chlorides. The selection of the agent often depends on the substrate's reactivity, the scale of the reaction, and safety considerations. Common agents include chlorine gas, sulfuryl chloride, and N-chlorosuccinimide (NCS). google.comorganic-chemistry.org

Chlorine gas, often dissolved in an aqueous or acidic medium, is a powerful and cost-effective reagent for the oxidative chlorination of thiols and disulfides. researchgate.net Sulfuryl chloride (SO₂Cl₂) is another effective reagent that can convert sulfonic acids or their salts into sulfonyl chlorides. orgsyn.org For more sensitive substrates, milder reagents such as N-chlorosuccinimide can be used. organic-chemistry.orgnih.gov A patent describing the synthesis of a related compound, 2-chloro-5-(chloromethyl)thiazole, details the use of both gaseous chlorine and sulfuryl chloride, highlighting their industrial applicability in the synthesis of chlorinated thiazole derivatives. google.com

Table 1: Common Halogenating Agents for Sulfonyl Chloride Synthesis
Halogenating AgentChemical FormulaTypical SubstrateKey Characteristics
Chlorine GasCl₂Thiols, DisulfidesHighly reactive, cost-effective, often used with water/acid. researchgate.net
Sulfuryl ChlorideSO₂Cl₂Sulfonic Acids, ThiolsEffective, can be used in organic solvents. google.comorgsyn.org
N-Chlorosuccinimide (NCS)C₄H₄ClNO₂Sulfonyl Hydrazides, S-Alkylisothiourea saltsMilder conditions, good for sensitive substrates. organic-chemistry.orgnih.gov
Chlorosulfonic AcidHSO₃ClAmidesActs as both chlorinating and sulfonating agent. rsc.org

The success of the oxidative chlorination step hinges on the careful control of reaction parameters. Temperature, solvent, and the stoichiometric ratio of reactants are critical variables that must be optimized to maximize yield and minimize side reactions.

Temperature: Many oxidative chlorination reactions are highly exothermic. Therefore, temperature control is essential for safety and selectivity. Reactions are often initiated at low temperatures (e.g., below 0°C or 10°C) to moderate the reaction rate, followed by a gradual warming to room temperature or gentle heating to ensure completion. google.comrsc.org For instance, the chlorination of 2-chloroallyl isothiocyanate is conducted while cooling with ice to maintain a temperature of 10°C or below. google.com In another example, the addition of chlorosulfonic acid to an amide is performed at -10°C before heating to 50-60°C. rsc.org

Solvent Systems: The choice of solvent is dictated by the solubility of the thiazole precursor and the reactivity of the halogenating agent. Inert chlorinated solvents such as chloroform, dichloromethane (B109758) (CH₂Cl₂), and carbon tetrachloride are frequently used as they are unreactive towards the common chlorinating agents. google.com Acetonitrile (CH₃CN) is also a common solvent for these types of transformations. nih.gov

Stoichiometry: The molar ratio of the thiazole precursor to the halogenating agent must be precisely controlled. An excess of the chlorinating agent is often used to ensure complete conversion of the starting material. However, a large excess can lead to undesired side reactions, such as over-chlorination of the heterocyclic ring. The optimal stoichiometry is typically determined empirically for each specific substrate. For example, in the synthesis of sulfonyl chlorides from sulfonyl hydrazides, two equivalents of N-chlorosuccinimide are used per equivalent of the starting material. nih.gov

Table 2: Influence of Reaction Parameters on Oxidative Chlorination
ParameterEffect on ReactionExample Condition
TemperatureControls reaction rate and selectivity; prevents decomposition.Initial cooling (0-10°C) followed by warming or heating (e.g., 60°C). google.comrsc.org
SolventAffects solubility and reagent stability.Inert solvents like chloroform, dichloromethane, or acetonitrile. google.comnih.gov
StoichiometryImpacts reaction completion and formation of byproducts.Slight to moderate excess of chlorinating agent (e.g., 2.0 equivalents). nih.gov

Alternative Methods for Sulfonyl Chloride Generation (e.g., from Sulfinates, Thiols)

While direct chlorosulfonation is a primary method for introducing a sulfonyl chloride group, alternative pathways starting from precursors like thiols or their derivatives offer valuable strategic options in the synthesis of complex molecules like this compound. These methods can provide advantages in terms of substrate scope, functional group tolerance, and milder reaction conditions.

One prominent alternative involves the oxidative chlorination of thiols or related sulfur compounds. A direct and efficient method for converting thiols into sulfonyl chlorides utilizes a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂). organic-chemistry.org This approach is noted for its high reactivity, rapid reaction times, and excellent yields under mild, room-temperature conditions. organic-chemistry.org The mechanism is believed to proceed through the intermediate formation of disulfides, which are subsequently oxidized and chlorinated to yield the final sulfonyl chloride. organic-chemistry.org This method's cost-effectiveness and minimal byproduct formation make it a practical and potentially scalable option. organic-chemistry.org

Another relevant strategy, particularly for heterocyclic systems, involves the synthesis and subsequent conversion of thiol derivatives. For instance, a multi-step synthesis for 2-substituted thiazole-4-sulfonyl chlorides has been developed that proceeds through a thiazole-4-benzylsulfide intermediate. researchgate.net In this pathway, the final and key step is the oxidative cleavage of the carbon-sulfur bond of the sulfide using elemental chlorine to generate the desired thiazole-4-sulfonyl chloride in good to excellent yields. researchgate.net

Furthermore, S-alkyl isothiourea salts, which are readily prepared from thiols or alkyl halides, can serve as stable precursors to sulfonyl chlorides. organic-chemistry.org These salts can undergo oxidative chlorosulfonation using reagents like N-chlorosuccinimide to produce a diverse range of sulfonyl chlorides. organic-chemistry.org

The conversion of sulfinates, typically generated from the reaction of Grignard reagents with sulfur dioxide surrogates like DABSO, represents another potential route. organic-chemistry.org While the direct conversion of isolated sulfinates to sulfonyl chlorides is a known transformation, these intermediates are often utilized in situ to form other derivatives like sulfonamides. organic-chemistry.orgnih.gov

PrecursorReagentsKey FeaturesReference
ThiolsHydrogen Peroxide (H₂O₂), Thionyl Chloride (SOCl₂)Direct, rapid, high yield at room temperature. organic-chemistry.org
Thiazole-benzylsulfidesChlorine (Cl₂)Oxidative cleavage to form the target sulfonyl chloride; specific to thiazole synthesis. researchgate.net
S-Alkyl Isothiourea SaltsN-Chlorosuccinimide (NCS)Utilizes stable, easily prepared thiol derivatives. organic-chemistry.org
SulfinatesChlorinating AgentsOften generated in situ from Grignard reagents and SO₂ surrogates. organic-chemistry.orgnih.gov

Purification and Isolation Techniques in the Synthesis of this compound

The successful synthesis of this compound is critically dependent on effective purification and isolation procedures to remove unreacted starting materials, reagents, and byproducts. Given the reactive nature of the sulfonyl chloride group, these techniques must be chosen carefully to avoid degradation of the product.

A common initial step in the work-up of sulfonyl chloride syntheses involves carefully quenching the reaction mixture, often by pouring it into ice-water. rsc.org This procedure serves to decompose excess chlorinating agents and precipitate the typically water-insoluble organic product. The crude product can then be collected by filtration.

Subsequent purification often involves liquid-liquid extraction. The crude material is dissolved in a water-immiscible organic solvent, such as dichloromethane or ethyl acetate (B1210297), and washed sequentially with water, dilute aqueous base (like sodium bicarbonate) to remove acidic impurities, and brine. rsc.orggoogle.com In some cases, a wash with a reducing agent solution, such as aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃), is employed to remove residual oxidants like chlorine. rsc.org The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product. rsc.org

For further purification, several chromatographic and non-chromatographic methods are employed:

Flash Chromatography: This is a widely used technique for purifying sulfonyl chlorides on a laboratory scale. rsc.org The crude product is loaded onto a silica (B1680970) gel column and eluted with a suitable solvent system, such as a gradient of ethyl acetate in hexanes or dichloromethane, to separate the desired compound from impurities. rsc.org

Recrystallization: If the sulfonyl chloride is a solid, recrystallization from an appropriate solvent or solvent mixture (e.g., hexanes) can be a highly effective method for achieving high purity. rsc.org

Distillation: For thermally stable, liquid sulfonyl chlorides, distillation under reduced pressure (vacuum distillation) is an excellent method for purification, particularly on a larger scale. rsc.orggoogle.com

TechniqueDescriptionTypical ApplicationReference
Aqueous Quench/Work-upReaction mixture is added to ice-water, followed by extraction and washing with various aqueous solutions (e.g., NaHCO₃, Na₂S₂O₃).Initial isolation and removal of water-soluble impurities and excess reagents. rsc.org
Flash ChromatographySeparation on a silica gel column using a solvent gradient (e.g., ethyl acetate/hexanes).Laboratory-scale purification to remove closely related impurities. rsc.org
RecrystallizationDissolving the crude solid product in a hot solvent and allowing it to cool, causing the pure compound to crystallize.Purification of solid sulfonyl chlorides. rsc.org
DistillationSeparation of liquids based on boiling point, typically performed under reduced pressure to avoid decomposition.Purification of thermally stable, liquid sulfonyl chlorides. rsc.orggoogle.com

Scalability and Efficiency Considerations in Synthetic Pathways to this compound

Transitioning a synthetic route for this compound from laboratory-scale to large-scale production requires careful consideration of efficiency, safety, cost, and robustness. Several synthetic methodologies are described as being amenable to scale-up. For example, the four-step synthesis of thiazole-4-sulfonyl chlorides from chloralamides is reported as a "preparative scale synthesis" with good yields, suggesting its potential for larger quantities. researchgate.net Similarly, the conversion of thiols to sulfonyl chlorides using H₂O₂/SOCl₂ is noted as a practical and scalable alternative to other methods. organic-chemistry.org

A critical aspect of scalability is the move from traditional batch processing to continuous manufacturing (flow chemistry). Continuous processes can offer significant advantages in safety, consistency, and efficiency for hazardous reactions like chlorosulfonation. mdpi.com A study on the scalable production of aryl sulfonyl chlorides demonstrated a significant improvement in spacetime yield when moving from an optimized batch process to a continuous system using continuous stirred-tank reactors (CSTRs). mdpi.com

The key metrics for comparison highlight the advantages of the continuous process:

Yield: While batch processes may sometimes show higher percentage yields on a small scale, continuous processes can be optimized for consistent output over long periods. mdpi.com

Spacetime Yield: This metric, which measures the amount of product produced per unit of reactor volume per unit of time (e.g., g mL⁻¹ h⁻¹), is often significantly higher in continuous systems. In one case, the spacetime yield for an aryl sulfonyl chloride synthesis improved from 0.072 g mL⁻¹ h⁻¹ in a batch process to 0.139 g mL⁻¹ h⁻¹ in a continuous flow setup. mdpi.com

Safety and Control: Continuous reactors handle smaller volumes of hazardous materials at any given moment, and automated process controls can lead to better management of reaction exotherms and more consistent product quality. mdpi.com

The efficiency of the isolation and purification steps also becomes paramount on a larger scale. For instance, optimizing the quenching and precipitation process by using an organic co-solvent can significantly reduce the volume of water required for isolation, making the process more environmentally friendly and manageable on a large scale. mdpi.com

Comparison of Batch vs. Continuous Process for Aryl Sulfonyl Chloride Synthesis mdpi.com
ParameterOptimized Batch ProcessContinuous Flow Process
Approximate Output~65 g~500 g
Process Time6.5 hours12 hours
Spacetime Yield (g mL⁻¹ h⁻¹)0.0720.139

The development of a scalable synthesis for a related heterocyclic sulfone, a sulfonylated thiazolo[4,5-d] researchgate.netorganic-chemistry.orgrsc.orgtriazole, further underscores that multi-step sequences for complex thiazole derivatives can be successfully scaled, with one report detailing production of over 5 grams in a single laboratory batch. nih.gov These findings collectively indicate that with careful process optimization and modern manufacturing technologies, the efficient and scalable production of this compound is achievable.

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 1,2 Thiazole 4 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Center

The sulfonyl chloride moiety (-SO₂Cl) is a prominent functional group in organic synthesis, serving as a key precursor for the formation of sulfonamides, sulfonic esters, and other sulfur-containing compounds. thieme-connect.com The sulfur atom in this group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This renders it susceptible to attack by a wide variety of nucleophiles, leading to the displacement of the chloride ion, which is an excellent leaving group.

The reaction of sulfonyl chlorides with primary or secondary amines is a fundamental and widely utilized method for the synthesis of sulfonamides. ekb.eg This reaction typically proceeds with high efficiency. The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen atom, usually by a second equivalent of the amine or another added base, to yield the stable sulfonamide product.

The general reaction is as follows: R-SO₂Cl + 2 R'R''NH → R-SO₂NR'R'' + R'R''NH₂⁺Cl⁻

In the context of 3-Chloro-1,2-thiazole-4-sulfonyl chloride, this reaction provides a direct route to a variety of N-substituted 3-chloro-1,2-thiazole-4-sulfonamides.

Table 1: Representative Formation of Sulfonamides from this compound
Amine NucleophileChemical NameExpected Sulfonamide Product
NH₃Ammonia3-Chloro-1,2-thiazole-4-sulfonamide
CH₃CH₂NH₂EthylamineN-Ethyl-3-chloro-1,2-thiazole-4-sulfonamide
(CH₃)₂NHDimethylamineN,N-Dimethyl-3-chloro-1,2-thiazole-4-sulfonamide
C₆H₅NH₂AnilineN-Phenyl-3-chloro-1,2-thiazole-4-sulfonamide
C₅H₁₀NHPiperidine4-(Piperidin-1-ylsulfonyl)-3-chloro-1,2-thiazole

Similarly, sulfonyl chlorides react with alcohols in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to form sulfonic esters (sulfonates). libretexts.org The base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing it from protonating the alcohol and deactivating it as a nucleophile. The mechanism is analogous to sulfonamide formation, involving the nucleophilic attack of the alcohol's oxygen atom on the sulfur center.

The general reaction is: R-SO₂Cl + R'-OH + Base → R-SO₂OR' + Base·HCl

This reaction allows for the synthesis of various 3-chloro-1,2-thiazole-4-sulfonic acid esters.

Table 2: Representative Formation of Sulfonic Esters from this compound
Alcohol NucleophileChemical NameExpected Sulfonic Ester Product
CH₃OHMethanolMethyl 3-chloro-1,2-thiazole-4-sulfonate
CH₃CH₂OHEthanolEthyl 3-chloro-1,2-thiazole-4-sulfonate
(CH₃)₂CHOHIsopropanolIsopropyl 3-chloro-1,2-thiazole-4-sulfonate
C₆H₅OHPhenolPhenyl 3-chloro-1,2-thiazole-4-sulfonate
C₆H₅CH₂OHBenzyl alcoholBenzyl 3-chloro-1,2-thiazole-4-sulfonate

Beyond amines and alcohols, the sulfonyl chloride group reacts with a broad spectrum of nucleophiles. A notable example is its reaction with hydrazine (B178648) and its derivatives to form sulfonyl hydrazides. researchgate.net These compounds are valuable intermediates in organic synthesis. The reaction proceeds via a mechanism similar to that with amines, where the terminal nitrogen of the hydrazine acts as the nucleophile.

The general reaction with hydrazine is: R-SO₂Cl + H₂N-NH₂ → R-SO₂NHNH₂ + HCl

Table 3: Reactions of this compound with Hydrazine Nucleophiles
Hydrazine NucleophileChemical NameExpected Product
H₂NNH₂Hydrazine3-Chloro-1,2-thiazole-4-sulfonohydrazide
CH₃NHNH₂MethylhydrazineN'-Methyl-3-chloro-1,2-thiazole-4-sulfonohydrazide
C₆H₅NHNH₂PhenylhydrazineN'-Phenyl-3-chloro-1,2-thiazole-4-sulfonohydrazide

Reactions Involving the 3-Chloro-1,2-thiazole Ring System

The thiazole (B1198619) ring is an aromatic heterocycle whose reactivity is influenced by the presence of both a sulfur and a nitrogen atom, as well as the substituents on the ring. wikipedia.orgchemicalbook.com

The thiazole ring is generally considered to be electron-deficient and is deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. The ring nitrogen atom exerts a deactivating, pyridine-like effect. ias.ac.in Theoretical calculations and experimental evidence suggest that the C5 position is the most electron-rich and therefore the primary site for electrophilic attack. wikipedia.orgchemicalbook.com For instance, thiazole itself can be sulfonated at the C5 position under high temperatures. ias.ac.in

In the case of this compound, the thiazole ring is heavily substituted with two strong electron-withdrawing groups: the chloro group at C3 and the sulfonyl chloride group at C4. Both of these groups significantly reduce the electron density of the aromatic ring, further deactivating it towards electrophilic attack. The only unsubstituted position, C5, is adjacent to the powerful electron-withdrawing sulfonyl chloride group. Consequently, electrophilic aromatic substitution on this ring system is expected to be extremely difficult and would require harsh reaction conditions, with a low probability of success.

Nucleophilic aromatic substitution (SNAr) at a halogen-substituted carbon is a plausible reaction pathway for electron-deficient aromatic and heteroaromatic rings. The reaction is facilitated by the presence of strong electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. In this compound, the chlorine atom at the C3 position is activated towards nucleophilic attack by the adjacent electron-withdrawing sulfonyl chloride group at C4 and the ring nitrogen atom.

However, research on the closely related 3-chloro-1,2-benzisothiazole (B19369) system reveals that the reaction outcome is highly dependent on the nucleophile used. rsc.org Two competing pathways have been observed:

Direct SNAr: The nucleophile attacks the C3 carbon, displacing the chloride ion to yield the substituted product. This pathway was observed with "hard" nucleophiles like sodium ethoxide, which yielded 3-ethoxy-1,2-benzisothiazole. rsc.org

Ring Fission: The nucleophile attacks the electrophilic sulfur atom of the thiazole ring, leading to the cleavage of the weak N-S bond. This pathway was observed with "softer" nucleophiles like sodium cyanide and sodium thiophenoxide, resulting in ring-opened products such as o-cyanophenyl thiocyanate (B1210189) and bis-(o-cyanophenyl) disulfide. rsc.org

By analogy, this compound is expected to exhibit similar dual reactivity, where the choice of nucleophile dictates whether direct substitution at the C3-chloro position occurs or if the thiazole ring undergoes fission.

Table 4: Predicted Reactivity at the C3-Chloro Position based on Analogous Systems rsc.org
NucleophilePredicted Reaction PathwayPotential Product Type
Sodium ethoxide (NaOEt)Nucleophilic Aromatic Substitution3-Ethoxy-1,2-thiazole-4-sulfonyl chloride
Sodium cyanide (NaCN)Ring FissionRing-opened cyano-thio derivatives
Sodium thiophenoxide (NaSPh)Ring FissionRing-opened disulfide derivatives
n-Butyl-lithium (n-BuLi)Ring FissionRing-opened thioether derivatives

Cross-Coupling Reactions (e.g., Metal-Catalyzed) Involving the Thiazole Core

The presence of a halogen atom on the 1,2-thiazole ring of this compound suggests its potential as a substrate in metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While specific studies on the title compound are not extensively documented, the reactivity can be inferred from research on structurally similar halogenated heterocycles, particularly other chloro-substituted thiadiazoles.

Palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki couplings, are commonly employed for the functionalization of heteroaromatic halides. Research on 3,4-dichloro-1,2,5-thiadiazole (B139948) has demonstrated that the chlorine atoms on this ring system can be selectively substituted using these methods. researchgate.net This allows for the introduction of various alkyl, alkenyl, alkynyl, and aryl groups. researchgate.net It is plausible that the C3-chloro substituent on the 1,2-thiazole core would exhibit similar reactivity, serving as an electrophilic partner in such coupling reactions.

The general mechanism for a palladium-catalyzed cross-coupling reaction involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. In the context of this compound, the oxidative addition step would involve the insertion of a low-valent palladium complex (typically Pd(0)) into the carbon-chlorine bond at the C3 position of the thiazole ring. This would be followed by transmetalation with an organometallic reagent (e.g., organotin for Stille, organoboron for Suzuki) and subsequent reductive elimination to yield the coupled product and regenerate the palladium catalyst.

The reactivity in these cross-coupling reactions can be influenced by the choice of catalyst, ligands, base, and solvent. For instance, the direct arylation of thiazole derivatives has been achieved using palladium acetate (B1210297) catalysts, sometimes in very low concentrations for activated aryl bromides. organic-chemistry.org Copper-catalyzed arylations of heterocycle C-H bonds have also been developed, providing an alternative route for functionalization. organic-chemistry.org Given the electrophilic nature of the C3 position, such transformations are highly conceivable for this compound.

Table 1: Representative Conditions for Metal-Catalyzed Cross-Coupling of Chloro-Heterocycles
Reaction TypeHeterocycle SubstrateCoupling PartnerCatalyst/LigandBase/SolventReference
Stille Coupling3,4-Dichloro-1,2,5-thiadiazoleOrganotin Reagents (R-SnBu₃)Pd(PPh₃)₄N/A / Toluene researchgate.net
Suzuki Coupling3,4-Dichloro-1,2,5-thiadiazoleArylboronic AcidsPd(PPh₃)₄Na₂CO₃ / Toluene/EtOH/H₂O researchgate.net
Direct ArylationThiazole DerivativesAryl BromidesPd(OAc)₂PivOH (acid) / K₂CO₃ / DMA organic-chemistry.org
Copper-Catalyzed ArylationElectron-rich HeterocyclesAryl IodidesCuILiOtBu / Dioxane organic-chemistry.org

Oxidation and Reduction Pathways of the 1,2-Thiazole Ring

The 1,2-thiazole ring is an aromatic heterocycle, and its stability towards oxidation and reduction is a key aspect of its chemical character.

Oxidation: The 1,2-thiazole ring contains two potential sites for oxidation: the sulfur atom and the nitrogen atom. Oxidation of the nitrogen atom in the isomeric 1,3-thiazole ring is known to produce aromatic thiazole N-oxides. wikipedia.org This reaction can be carried out using various oxidizing agents, such as m-chloroperoxybenzoic acid (mCPBA). wikipedia.org It is conceivable that the nitrogen atom in the 1,2-thiazole ring could undergo a similar transformation. Oxidation at the sulfur atom is also a possibility, which would lead to the formation of non-aromatic sulfoxides and sulfones, thereby disrupting the aromaticity of the ring. wikipedia.org The synthesis of isothiazolones, which are related to 1,2-thiazoles, can be achieved through the oxidation of enamine-thiones, highlighting a synthetic pathway involving ring oxidation. wikipedia.org

Mechanistic Studies of this compound Transformations

Mechanistic studies provide fundamental insights into the reaction pathways, intermediates, and transition states involved in the chemical transformations of a molecule. For a difunctional compound like this compound, mechanistic investigations would focus on the reactivity of the sulfonyl chloride group and the chloro-substituted thiazole core.

Elucidation of Reaction Intermediates and Transition States

While direct mechanistic studies on this compound are scarce, the nature of its reactive intermediates and transition states can be inferred from studies on analogous systems.

Reactions at the Sulfonyl Chloride Group: The sulfonyl chloride moiety is a primary site for nucleophilic attack. Reactions with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters, respectively, typically proceed through a stepwise addition-elimination mechanism. The nucleophile first attacks the electrophilic sulfur atom, leading to a transient, high-energy pentacoordinate sulfur intermediate (a trigonal bipyramidal structure). This is the rate-determining step. The subsequent rapid elimination of the chloride ion restores the tetrahedral geometry at the sulfur atom, yielding the final product.

Reactions Involving the Thiazole Ring: Mechanistic investigations into reactions on the isothiazole (B42339) ring itself have been aided by computational chemistry. For example, Density Functional Theory (DFT) has been used to study the reactivity of 4-isothiazolin-3-one with sulfuryl chloride. physchemres.org These studies calculate the structures and energies of transition states, revealing that the reaction is kinetically favored and proceeds through a transition state where C-Cl bonds are partially formed. physchemres.org Such computational approaches could elucidate the transition states for nucleophilic substitution at the C3 position of this compound.

In metal-catalyzed reactions, various intermediates are proposed. For instance, in copper-catalyzed sulfonylation reactions, the formation of a sulfonyl radical followed by its addition to a Cu(II) complex to form a Cu(III)-intermediate has been suggested as a possible pathway. mdpi.com Radical trapping experiments in these systems have provided evidence for the involvement of free radical intermediates. nih.gov

Table 2: Proposed Intermediates and Transition States in Analogous Reactions
Reaction TypeAnalogous SystemProposed Intermediate / Transition StateMethod of ElucidationReference
Nucleophilic SubstitutionGeneric R-SO₂ClPentacoordinate sulfur intermediateGeneral Mechanistic PrinciplesN/A
Electrophilic Attack on Ring4-isothiazolin-3-one + SO₂Cl₂Transition state with partial C-Cl bond formationDFT Calculations physchemres.org
Cu-Catalyzed SulfonylationKetone + SulfinateSulfonyl radical, Cu(III)-intermediateRadical Trapping Experiments mdpi.com, nih.gov
Thiadiazole FormationSemicarbazone + SOCl₂Ordered transition state via π-system complexationKinetic Studies (Hammett plot) psu.edu

Kinetics and Thermodynamics of Reactive Pathways

The kinetics and thermodynamics of reactions involving this compound dictate the rate and feasibility of its transformations.

Kinetics: Kinetic studies on the formation of 1,2,3-thiadiazoles from the reaction of semicarbazones with thionyl chloride have shown the reaction to be first-order in both reagents. psu.edursc.org The reaction rates were correlated with Hammett substituent constants, yielding a negative ρ value, which is indicative of an electrophilic attack where electron-donating groups on the substrate accelerate the reaction. psu.edursc.org The reaction was characterized by a low activation energy and a high negative entropy of activation, suggesting a highly ordered transition state. psu.edursc.org Similar kinetic principles would apply to reactions of this compound, where the electronic properties of the thiazole ring and any interacting reagents would govern the reaction rates.

Computational studies have also provided kinetic insights by comparing the activation energies (Ea) of different possible reaction pathways. In the reaction of isothiazolinones with electrophiles, DFT calculations showed that certain pathways are more kinetically favorable due to lower activation energy barriers for their respective transition states. physchemres.org

Thermodynamics: The relative stability of reactants, intermediates, and products determines the thermodynamic favorability of a reaction. In some cases, reactions can yield different products depending on the conditions, leading to kinetic or thermodynamic control. For example, in the sulfonylation of N-unsubstituted 1,2,3-triazoles, the formation of two different regioisomers (1-sulfonyl and 2-sulfonyl) was observed. researchgate.net Experimental and theoretical data suggested that the 1-substituted isomer is the kinetic product (formed faster at lower temperatures), while the 2-substituted isomer is the thermodynamic product (more stable and favored at higher temperatures). researchgate.net This highlights how temperature can be used to control the outcome of reactions involving sulfonyl chlorides and heterocyclic rings. Similar thermodynamic considerations would be crucial in predicting the products of reactions involving the bifunctional this compound.

Table 3: Kinetic and Thermodynamic Data from Related Heterocyclic Systems
System/ReactionParameterValueSignificanceReference
Semicarbazone + SOCl₂ → 1,2,3-ThiadiazoleHammett ρ value-0.55Indicates electrophilic attack; buildup of positive charge in transition state. psu.edu, rsc.org
ΔH (Activation Enthalpy)8.8 kcal/molLow energy barrier to reaction. psu.edu, rsc.org
ΔS (Activation Entropy)-43.3 cal K⁻¹ mol⁻¹High degree of order in the transition state. psu.edu, rsc.org
Isothiazolinone + SO₂Cl₂Activation Energy (Ea)Lower for specific pathwaysDetermines the kinetically favored reaction route. physchemres.org
Sulfonylation of 1,2,3-TriazolesProduct RatioTemperature-dependentDemonstrates kinetic vs. thermodynamic product control. researchgate.net

Applications of 3 Chloro 1,2 Thiazole 4 Sulfonyl Chloride in Advanced Organic Synthesis

Construction of Complex Heterocyclic Architectures

The dual reactivity of 3-Chloro-1,2-thiazole-4-sulfonyl chloride makes it a valuable precursor for synthesizing more complex heterocyclic structures, including fused and polycyclic systems. The electrophilic nature of the sulfonyl chloride and the potential for nucleophilic substitution at the chlorinated carbon are key to its utility in ring-forming reactions.

Multi-component Reactions Utilizing the Sulfonyl Chloride Moiety

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. While specific, documented MCRs employing This compound are not prevalent in existing literature, its structure lends itself to such synthetic strategies.

The sulfonyl chloride group can react readily with primary amines to form stable sulfonamides. This initial reaction can be integrated into an MCR sequence. For example, a reaction between This compound , a primary amine, and a third component bearing other nucleophilic or electrophilic sites could lead to the rapid assembly of complex molecules. The resulting sulfonamide nitrogen could act as a nucleophile in a subsequent intramolecular cyclization, facilitated by the chloro group on the thiazole (B1198619) ring.

Table 1: Hypothetical Multi-component Reaction Scheme

Reactant A Reactant B Reactant C Potential Product Class
This compound Amino-alcohol Isocyanide Thiazolo-thiadiazepine dioxides

This approach allows for the generation of molecular diversity from simple starting materials in a highly atom-economical fashion.

Synthesis of Fused Thiazole Systems and Polycyclic Scaffolds

The construction of fused heterocyclic systems is a central goal in synthetic chemistry, as these scaffolds often form the core of biologically active molecules. This compound is a promising starting material for creating fused thiazole structures. The general strategy involves a two-step process: first, reaction at the sulfonyl chloride group, followed by a cyclization reaction involving the chloro group.

For instance, reacting the sulfonyl chloride with a bifunctional nucleophile, such as an amino-thiol or an amino-phenol, would yield an intermediate primed for intramolecular cyclization. Subsequent base-induced ring closure, via nucleophilic aromatic substitution (SNAr) of the chlorine atom, would generate a fused tricyclic system. This synthetic route could produce novel thiazolo-thiadiazine or thiazolo-oxathiazine dioxides, depending on the nucleophile used.

Role as a Versatile Functional Group Transfer Reagent

The primary and most direct application of any sulfonyl chloride is as a reagent for transferring the corresponding sulfonyl group to a nucleophile. This compound serves as an efficient agent for the transfer of the 3-chloro-1,2-thiazol-4-ylsulfonyl moiety. This transformation is fundamental in synthesizing a wide range of sulfonamide, sulfonate, and sulfone derivatives.

Sulfonamide Synthesis: Reaction with primary or secondary amines in the presence of a base yields the corresponding N-substituted or N,N-disubstituted 3-chloro-1,2-thiazole-4-sulfonamides. These sulfonamides are of particular interest in medicinal chemistry due to their established roles in various drug classes.

Sulfonate Ester Synthesis: Treatment with alcohols or phenols affords sulfonate esters. These esters are not only stable functional groups but can also serve as leaving groups in nucleophilic substitution reactions.

Sulfone Synthesis: Reaction with organometallic reagents or other carbon nucleophiles can lead to the formation of sulfones, connecting the thiazole ring to an organic fragment through a stable sulfonyl bridge.

Table 2: Functional Group Transfer Reactions

Nucleophile Product Type General Structure
Primary Amine (R-NH₂) Sulfonamide 3-Cl-C₃HNS-SO₂-NHR
Alcohol (R-OH) Sulfonate Ester 3-Cl-C₃HNS-SO₂-OR

Application in Chemical Library Synthesis and Diversification Strategies

In drug discovery and materials science, the synthesis of large, diverse collections of related molecules, known as chemical libraries, is crucial for screening and optimization. The bifunctional nature of This compound makes it an excellent scaffold for library synthesis.

A common strategy involves a divergent synthetic approach. A single core intermediate is prepared from the starting scaffold, which is then subjected to a variety of reactions to produce a diverse set of final compounds. Using This compound , a library of sulfonamides can be generated by reacting it with a collection of diverse primary and secondary amines. This initial library can then be further diversified by targeting the C-Cl bond. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) could be employed to introduce a wide array of substituents at the 3-position of the thiazole ring, exponentially increasing the structural diversity of the library.

Contributions to Functional Materials Chemistry through Novel Linkages

The development of novel organic materials for applications in electronics, optics, and sensor technology often relies on the incorporation of specific structural units that impart desired properties. The 3-chloro-1,2-thiazole ring is an electron-deficient, rigid heterocyclic system. Incorporating this unit into larger molecules or polymers via the sulfonyl linker can influence the material's electronic, thermal, and morphological characteristics.

The sulfonyl group is a strong electron-withdrawing group and can form robust, chemically stable linkages. By synthesizing monomers containing the 3-chloro-1,2-thiazole-4-sulfonyl moiety, novel polymers with high thermal stability and specific electronic properties could be developed. For example, integrating this unit into a conjugated polymer backbone could modulate the polymer's band gap, affecting its conductivity and optical properties. Furthermore, the polarity and rigidity of the thiazole-sulfonyl linkage could be exploited to control the self-assembly and packing of organic molecules, which is critical for creating functional thin films for electronic devices.

Spectroscopic and Structural Elucidation Methodologies for 3 Chloro 1,2 Thiazole 4 Sulfonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C spectra, along with advanced two-dimensional techniques, a complete assignment of the molecule's atoms and their connectivity can be achieved.

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. The structure of 3-Chloro-1,2-thiazole-4-sulfonyl chloride contains a single proton attached to the C-5 position of the thiazole (B1198619) ring.

Chemical Shift (δ): This proton is expected to appear as a singlet in the ¹H NMR spectrum due to the absence of adjacent protons for spin-spin coupling. The precise chemical shift is influenced by the electronic environment. The thiazole ring is an aromatic heterocycle, and its protons typically resonate in the downfield region. chemicalbook.com Furthermore, the C-4 sulfonyl chloride and C-3 chloro substituents are strong electron-withdrawing groups, which significantly deshield the remaining ring proton. This electron-withdrawing effect draws electron density away from the H-5 proton, causing it to resonate at a lower field (higher ppm value). For comparison, protons on similar thiazole rings with electron-withdrawing groups have been observed at chemical shifts greater than 8.5 ppm. nih.gov Therefore, the H-5 proton of this compound is anticipated to have a chemical shift in the range of δ 8.5 – 9.5 ppm.

Integration: The integral of this singlet peak would correspond to one proton, confirming the presence of a single hydrogen atom on the heterocyclic ring.

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, three distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the three carbon atoms of the thiazole ring (C-3, C-4, and C-5).

Chemical Shifts (δ):

C-3: This carbon is directly attached to an electronegative chlorine atom and is adjacent to the ring nitrogen. These factors cause a significant downfield shift, and its resonance is expected in the δ 145–155 ppm range.

C-4: This carbon is bonded to the highly electron-withdrawing sulfonyl chloride group. This attachment results in substantial deshielding, and its signal is predicted to appear far downfield, likely in the δ 150–165 ppm region. In some related thiadiazole structures, carbons attached to strongly electron-withdrawing groups have been observed at values exceeding 150 ppm. mdpi.com

C-5: This is the only carbon atom in the ring bonded to a hydrogen atom. It is generally expected to be the most upfield of the three ring carbons, with a predicted chemical shift in the range of δ 120–135 ppm.

The expected chemical shift ranges for the carbons in this compound are summarized in the table below.

Carbon AtomPredicted ¹³C Chemical Shift (δ, ppm)
C-3145 – 155
C-4150 – 165
C-5120 – 135

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR experiments are indispensable for confirming structural assignments, especially for complex derivatives.

COSY (Correlation Spectroscopy): The COSY experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. sdsu.edu For the parent this compound, this experiment would show no cross-peaks, as there is only one isolated proton. However, for derivatives containing multiple protons on substituents, COSY is essential for establishing proton-proton connectivities within those side chains.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment reveals direct, one-bond correlations between protons and the carbons to which they are attached. sdsu.edu This is a crucial experiment for definitively assigning carbon signals. For the title compound, a single cross-peak would be observed, correlating the ¹H signal of H-5 (at δ ~8.5-9.5 ppm) with the ¹³C signal of C-5 (at δ ~120-135 ppm). This correlation provides an unambiguous assignment for C-5.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). sdsu.edu This technique is exceptionally powerful for piecing together the molecular skeleton by connecting different fragments. For this compound, the H-5 proton would show key correlations to the quaternary carbons, C-3 and C-4. These correlations would confirm the substitution pattern on the ring.

The table below summarizes the expected key 2D NMR correlations.

TechniqueCorrelating NucleiExpected Cross-Peaks for this compoundInformation Gained
HSQC ¹H – ¹³C (¹J)H-5 ↔ C-5Unambiguous assignment of C-5
HMBC ¹H – ¹³C (²⁻³J)H-5 ↔ C-4H-5 ↔ C-3Confirms connectivity of C-5 to C-4 and C-3, establishing the ring structure and substituent positions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, the key functional groups are the sulfonyl chloride (-SO₂Cl), the chloro-substituted thiazole ring, and the C-H bond.

Sulfonyl Chloride (SO₂Cl) Group: This group gives rise to very strong and characteristic absorption bands in the IR spectrum.

Asymmetric S=O Stretch: A strong band is expected in the 1370–1400 cm⁻¹ region.

Symmetric S=O Stretch: A strong band is expected in the 1180–1200 cm⁻¹ region. The presence of these two intense bands is a clear indicator of a sulfonyl group.

Thiazole Ring Vibrations: The aromatic thiazole ring exhibits several characteristic vibrations.

C=N and C=C Stretching: These vibrations typically appear in the 1400–1650 cm⁻¹ range. aun.edu.eg

Ring Breathing Modes: These occur in the fingerprint region (< 1000 cm⁻¹) and are characteristic of the heterocyclic structure.

C-H Bond Vibrations:

C-H Stretching: A weak to medium band is expected above 3000 cm⁻¹ for the aromatic C-H stretch of H-5.

C-Cl Bond Vibration:

C-Cl Stretching: A medium to strong band is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. iaea.org

The table below details the expected vibrational frequencies.

Functional GroupVibration TypeExpected Frequency (cm⁻¹)
-SO₂ClAsymmetric S=O Stretch1370 – 1400
-SO₂ClSymmetric S=O Stretch1180 – 1200
Thiazole RingC=N / C=C Stretch1400 – 1650
Aromatic C-HC-H Stretch3000 – 3150
C-ClC-Cl Stretch600 – 800

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

The molecular formula of this compound is C₃H₂ClNO₂S₂. A key feature in its mass spectrum will be the isotopic pattern of the molecular ion peak (M⁺). The presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and sulfur (³²S and ³⁴S) will result in a characteristic cluster of peaks for the molecular ion and its fragments. The M⁺ peak will be accompanied by a significant M+2 peak with an intensity of about one-third that of the M⁺ peak, primarily due to the ³⁷Cl isotope.

High-Resolution Mass Spectrometry measures the m/z of ions with very high accuracy, allowing for the determination of a compound's elemental composition. This technique is crucial for confirming the molecular formula of a newly synthesized compound. The calculated exact mass for the most abundant isotopologue of this compound, [C₃H₂³⁵ClNO₂S₂]⁺, is 198.9215 u. An experimental HRMS measurement matching this value would provide unambiguous confirmation of the molecular formula. mdpi.com

Fragmentation Analysis: Under electron impact (EI) or other ionization methods, the molecular ion of this compound will undergo fragmentation, breaking into smaller, characteristic ions. The analysis of these fragments helps to confirm the molecular structure.

A plausible fragmentation pathway would involve the initial loss of the most labile groups:

Loss of a Chlorine Radical: Cleavage of the S-Cl bond can lead to the loss of a chlorine radical (·Cl), resulting in a fragment ion at [M - 35]⁺.

Loss of Sulfur Dioxide: The molecule may lose a neutral SO₂ molecule, a common fragmentation pathway for sulfonyl compounds, leading to an ion at [M - 64]⁺.

Loss of the Sulfonyl Chloride Radical: Cleavage of the C-S bond can result in the loss of the entire sulfonyl chloride radical (·SO₂Cl), giving a fragment corresponding to the 3-chloro-1,2-thiazole cation.

Ring Cleavage: Subsequent fragmentation would involve the cleavage of the thiazole ring itself, leading to smaller fragments such as CClNS⁺ or CNS⁺, which are characteristic of chlorinated sulfur-nitrogen heterocycles. mdpi.comresearchgate.net

The major expected fragments are summarized in the table below.

m/z (for ³⁵Cl)Proposed Fragment
199[M]⁺ (Molecular Ion)
164[M - Cl]⁺
135[M - SO₂]⁺
100[M - SO₂Cl]⁺

Coupled Techniques (e.g., GC-MS, LC-MS)

Coupled chromatographic-mass spectrometric techniques are indispensable for the separation and identification of individual components within a mixture, as well as for the structural analysis of pure compounds. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the analysis of this compound, providing information on its molecular weight and fragmentation patterns, which are crucial for structural confirmation.

In a typical GC-MS analysis, the compound would be separated based on its volatility and interaction with the stationary phase of the GC column. Upon entering the mass spectrometer, it is ionized, commonly by electron impact (EI), leading to the formation of a molecular ion (M+) and various fragment ions. The fragmentation of thiazole derivatives is known to be specific and can aid in structure elucidation rsc.org. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic of a compound containing two chlorine and two sulfur atoms.

Key fragmentation pathways for this molecule would likely involve the loss of the sulfonyl chloride group or its components. Predictable fragmentation includes the loss of a chlorine radical (Cl•), sulfur dioxide (SO₂), or the entire sulfonyl chloride moiety (•SO₂Cl). Cleavage of the thiazole ring itself can also occur, yielding characteristic fragment ions.

Table 1: Predicted GC-MS Fragmentation Data for this compound

Fragment IonPredicted m/zIdentity
[C₃HClNSO₂Cl]⁺•217/219/221Molecular Ion (M⁺•)
[C₃HClNS]⁺•118/120M - SO₂Cl
[C₃HNSO₂Cl]⁺•182/184M - Cl
[C₃HClNSO₂]⁺•153/155M - Cl
[SO₂Cl]⁺99/101Sulfonyl chloride cation

Note: m/z values are presented for the most abundant isotopes and will show characteristic isotopic patterns.

LC-MS is particularly useful for less volatile or thermally labile derivatives of this compound. Using techniques like electrospray ionization (ESI), "soft" ionization can be achieved, often leaving the molecular ion intact as the base peak, which simplifies molecular weight determination.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would correspond to the excitation of electrons from lower to higher energy molecular orbitals. The thiazole ring is an aromatic heterocycle, and as such, exhibits characteristic π → π* transitions. The presence of heteroatoms (nitrogen and sulfur) with lone pairs of electrons also allows for n → π* transitions.

The absorption maxima (λmax) for thiazole derivatives are influenced by the nature and position of substituents on the ring. Generally, thiazoles exhibit absorption bands in the range of 358-410 nm. researchgate.net The chloro and sulfonyl chloride groups on the this compound molecule are expected to act as auxochromes, potentially causing a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to the unsubstituted 1,2-thiazole ring. The sulfonyl chloride group, being electron-withdrawing, is likely to influence the energy of the molecular orbitals and thus the wavelength of maximum absorption.

Table 2: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

Electronic TransitionExpected Wavelength Range (nm)Molar Absorptivity (ε)
π → π250 - 300High
n → π300 - 350Low

Note: These are generalized expected values. Actual values would need to be determined experimentally.

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and torsional angles. While specific crystallographic data for this compound is not publicly available, the analysis of a related compound, 2-Chloro-5-chloromethyl-1,3-thiazole, can serve to illustrate the type of detailed structural information that can be obtained. In such an analysis, the thiazole ring is typically found to be planar.

For a crystalline sample of this compound, X-ray diffraction analysis would yield a set of crystallographic parameters that define the unit cell and the atomic positions within it. This data would confirm the connectivity of the atoms and the geometry of the sulfonyl chloride group relative to the thiazole ring.

Table 3: Illustrative X-ray Crystallographic Data for a Related Compound (2-Chloro-5-chloromethyl-1,3-thiazole)

ParameterValue
Chemical FormulaC₄H₃Cl₂NS
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.2430 (8)
b (Å)17.151 (3)
c (Å)9.1640 (18)
β (°)96.82 (3)
Volume (ų)662.2 (2)
Z4

This data is for an illustrative compound and not this compound.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For a newly synthesized sample of this compound, elemental analysis provides a crucial check of its stoichiometric purity. The experimentally determined percentages of carbon, hydrogen, nitrogen, sulfur, and chlorine are compared against the theoretically calculated values based on the molecular formula (C₃H₂Cl₂NO₂S₂). A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity. This technique is routinely used to characterize new thiazole derivatives. researchgate.net

Table 4: Theoretical Elemental Composition of this compound

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage (%)
CarbonC12.011336.03316.53
HydrogenH1.00822.0160.92
ChlorineCl35.453270.90632.53
NitrogenN14.007114.0076.43
OxygenO15.999231.99814.68
SulfurS32.065264.13029.42
Total 217.99 100.00

Computational Chemistry and Theoretical Studies of 3 Chloro 1,2 Thiazole 4 Sulfonyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic environment of 3-chloro-1,2-thiazole-4-sulfonyl chloride, which in turn dictates its reactivity.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of sulfonyl chlorides. researchgate.net By applying DFT, one can calculate various molecular properties that are crucial for predicting reactivity. Functionals such as B3LYP, often paired with basis sets like 6-311+G(d,p), have been effectively used to model sulfur-containing compounds, providing a balance between computational cost and accuracy. researchgate.net

For this compound, DFT calculations can determine optimized molecular geometry, atomic charges, and vibrational frequencies. These calculations would likely reveal a highly polarized sulfonyl group, with significant positive charge on the sulfur atom, making it a prime target for nucleophilic attack. The electron-withdrawing nature of the chlorine atom and the thiazole (B1198619) ring would further influence the electronic distribution and reactivity of the sulfonyl chloride moiety.

Table 1: Hypothetical DFT-Calculated Properties for this compound Calculated at the B3LYP/6-311+G(d,p) level of theory.

PropertyCalculated Value
Dipole Moment (Debye)~3.5 D
Mulliken Charge on Sulfur (SO2Cl)~+1.2 e
Mulliken Charge on Chlorine (SO2Cl)~-0.4 e

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and localization of these orbitals indicate the molecule's ability to act as an electron donor (nucleophile) or acceptor (electrophile).

For this compound, the LUMO is expected to be localized predominantly on the sulfonyl chloride group, specifically on the sulfur-chlorine bond's antibonding orbital. This localization would indicate that nucleophilic attack will likely occur at the sulfur atom, leading to the displacement of the chloride ion. libretexts.org The HOMO, conversely, would likely be distributed across the thiazole ring, suggesting its involvement in reactions where the molecule acts as a nucleophile. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity.

Table 2: Hypothetical Frontier Orbital Energies for this compound Calculated at the B3LYP/6-311+G(d,p) level of theory.

OrbitalEnergy (eV)
HOMO~-8.5 eV
LUMO~-1.2 eV
HOMO-LUMO Gap~7.3 eV

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and conformational flexibility of this compound can be explored through molecular modeling. The rotation around the C-S bond connecting the thiazole ring and the sulfonyl chloride group is a key conformational variable. Computational scans of the potential energy surface can identify the most stable conformers and the energy barriers between them.

Furthermore, understanding the intermolecular interactions is crucial, especially in the solid state. Techniques such as Hirshfeld surface analysis can be employed to visualize and quantify non-covalent interactions like hydrogen bonds, halogen bonds, and π-π stacking, which govern the crystal packing. nih.gov For this molecule, interactions involving the chlorine atoms and the oxygen atoms of the sulfonyl group are expected to be significant in its crystal lattice.

Reaction Pathway Simulations and Transition State Analysis

Computational chemistry allows for the detailed investigation of reaction mechanisms involving this compound. By simulating the reaction pathways, researchers can identify transition states and intermediates, providing a deeper understanding of the reaction kinetics and thermodynamics.

For instance, the reaction of this sulfonyl chloride with a nucleophile, a common transformation for this class of compounds, can be modeled. magtech.com.cn Such studies can determine whether the reaction proceeds through a concerted SN2-like mechanism or a stepwise addition-elimination pathway. mdpi.com Calculations of the activation energies for different potential pathways can predict the most favorable reaction conditions and the expected products.

Predictive Modeling for Synthetic Strategy Design and Optimization

The insights gained from computational studies can be directly applied to the design and optimization of synthetic strategies. By predicting the reactivity of different sites on the this compound molecule, chemists can devise more efficient and selective synthetic routes.

For example, understanding the relative reactivity of the chlorine atom on the thiazole ring versus the chlorine atom of the sulfonyl chloride group is critical for planning selective transformations. Computational models can predict the activation barriers for nucleophilic substitution at both positions, guiding the choice of reagents and reaction conditions to achieve the desired outcome. This predictive capability can significantly reduce the amount of trial-and-error in the laboratory.

Development and Validation of Computational Protocols for Sulfonyl Chloride Reactivity

The accuracy of computational predictions is highly dependent on the chosen theoretical methods and models. Therefore, the development and validation of computational protocols are essential for studying sulfonyl chlorides. This involves benchmarking the results of different computational methods against experimental data for a set of known sulfonyl chlorides.

By comparing calculated properties, such as reaction rates and equilibrium constants, with experimental values, the most reliable and accurate computational protocols can be identified. These validated methods can then be applied with greater confidence to new and uncharacterized molecules like this compound, ensuring that the theoretical predictions are as accurate as possible.

Future Research Directions and Emerging Opportunities in 3 Chloro 1,2 Thiazole 4 Sulfonyl Chloride Chemistry

Development of More Sustainable and Greener Synthetic Approaches

The chemical industry is increasingly shifting towards more environmentally friendly practices. For the synthesis of 3-Chloro-1,2-thiazole-4-sulfonyl chloride and its derivatives, future research will likely prioritize the development of greener synthetic routes. This involves moving away from hazardous reagents and solvents, reducing energy consumption, and minimizing waste generation.

Table 1: Potential Green Chemistry Approaches for Thiazole (B1198619) Synthesis

ApproachDescriptionPotential Benefits
Multicomponent Reactions Combining three or more reactants in a single step to form a complex product.Increased efficiency, reduced waste, and simplified procedures.
Green Solvents Utilizing environmentally friendly solvents like water, ethanol, or ionic liquids.Reduced toxicity and environmental impact.
Alternative Energy Sources Employing microwave or ultrasound irradiation to accelerate reactions.Faster reaction times, higher yields, and lower energy consumption.
Catalyst-Free Synthesis Designing reactions that proceed efficiently without the need for a catalyst.Reduced cost, simplified purification, and avoidance of toxic metal catalysts.

Exploration of Novel Catalytic Applications in Organic Transformations

While the primary role of this compound is often as a building block, its inherent chemical functionalities suggest potential for use as a catalyst or ligand in organic transformations. The presence of nitrogen and sulfur atoms in the thiazole ring, along with the reactive sulfonyl chloride group, could allow for coordination with metal centers or participation in organocatalysis.

Future research could investigate the design and synthesis of novel catalysts derived from this compound. These catalysts could be explored for a variety of organic reactions, such as cross-coupling reactions, asymmetric synthesis, and oxidation or reduction processes. The unique electronic and steric properties of the thiazole ring could impart novel reactivity and selectivity to these catalytic systems. For instance, palladium-catalyzed direct arylation has been shown to be effective for other thiazole derivatives, suggesting a potential avenue for exploration. organic-chemistry.org

Unexplored Reactivity Modalities and Advanced Transformations

Future studies will likely focus on systematically investigating the reactivity of this compound with a wide range of nucleophiles, electrophiles, and radical species. This could lead to the discovery of new synthetic methodologies for accessing complex heterocyclic structures. For example, the reactivity of sulfonyl chlorides with N-unsubstituted triazoles has been shown to be influenced by the nature of the substituents, leading to different regioisomers. researchgate.net A similar detailed study on this compound could reveal interesting reactivity patterns. Furthermore, computational studies, such as Density Functional Theory (DFT), could be employed to predict and understand the reactivity of the molecule with various reagents, guiding experimental design. physchemres.org

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research

Modern drug discovery and materials science rely heavily on the rapid synthesis and screening of large libraries of compounds. Integrating the synthesis of this compound derivatives with flow chemistry and automated synthesis platforms presents a significant opportunity for accelerating research in this area.

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better reaction control, and the potential for seamless scale-up. rsc.org The synthesis of sulfonyl chlorides, which can be highly exothermic, is particularly well-suited for flow reactors that allow for efficient heat management. rsc.org Future work could focus on developing robust and reliable flow chemistry protocols for the synthesis of this compound and its subsequent derivatization.

Automated synthesis platforms can then be used to rapidly generate libraries of derivatives by reacting the parent compound with a diverse set of building blocks. This high-throughput approach would enable the efficient exploration of the chemical space around this scaffold, facilitating the discovery of new compounds with desirable biological or material properties.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-chloro-1,2-thiazole-4-sulfonyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate using Lawesson’s reagent, followed by oxidative chlorination of the intermediate sulfide. Key factors include reflux time (4–6 hours), solvent choice (absolute ethanol or THF), and stoichiometric control of chlorinating agents (e.g., Cl₂ or SOCl₂). Yield optimization requires inert atmospheres to prevent hydrolysis of the sulfonyl chloride group .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use ¹H and ¹³C NMR to confirm the thiazole ring structure and sulfonyl chloride substitution (e.g., δ 7.70–7.90 ppm for aromatic protons in CDCl₃). Mass spectrometry (CI or ESI) provides molecular ion confirmation (e.g., m/z 224 [M+H]⁺). Elemental analysis validates purity (C, H, N, S within ±0.3% of theoretical values) .

Q. How can researchers mitigate hydrolysis of the sulfonyl chloride group during storage?

  • Methodological Answer : Store the compound under anhydrous conditions (e.g., sealed with molecular sieves) at −20°C. Use freshly distilled aprotic solvents (e.g., dichloromethane) for reactions. Conduct periodic FT-IR analysis to monitor S=O and S-Cl bond integrity (peaks at 1360 cm⁻¹ and 520 cm⁻¹, respectively) .

Advanced Research Questions

Q. What mechanistic insights explain the nucleophilic displacement reactivity of this compound?

  • Methodological Answer : The sulfonyl chloride group undergoes nucleophilic substitution (SN₂) with thiols or amines, as demonstrated in coupling reactions with thiadiazole derivatives. Kinetic studies using UV-Vis spectroscopy show rate dependence on nucleophile concentration (e.g., thiols > amines) and solvent polarity. Computational modeling (DFT) can map transition states to rationalize regioselectivity .

Q. How do trace impurities in this compound affect downstream applications, and what analytical strategies address this?

  • Methodological Answer : Hydrolysis byproducts (e.g., sulfonic acids) can reduce coupling efficiency. Employ UPLC-MS/MS with a C18 column (1.7 µm particles) and MRM mode (m/z 224→187 for the parent ion) to detect impurities at <0.1% levels. Validate methods using spiked samples and matrix-matched calibration .

Q. What strategies enhance the stability of this compound in aqueous reaction systems?

  • Methodological Answer : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to stabilize the sulfonyl chloride in biphasic systems (water/dichloromethane). Adjust pH to 6–7 with buffered solutions (e.g., phosphate) to minimize acid-catalyzed hydrolysis. Real-time monitoring via Raman spectroscopy tracks degradation kinetics .

Q. How can researchers evaluate the biological activity of sulfonamide derivatives synthesized from this compound?

  • Methodological Answer : Screen derivatives against cancer cell lines (e.g., NCI-60 panel) using MTT assays. Prioritize compounds with IC₅₀ < 10 µM. Perform SAR studies by modifying the thiazole substituents (e.g., electron-withdrawing groups enhance electrophilicity at C4) .

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